2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-5-CARBOXAMIDE
Overview
Description
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole moiety, a trifluoromethyl-substituted phenyl group, and a pyrimidine carboxamide structure
Preparation Methods
The synthesis of 2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole moiety from 2-aminophenol and an appropriate aldehyde or ketone under acidic conditions . The resulting benzoxazole is then coupled with a pyrimidine derivative through nucleophilic substitution reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific functional groups in the compound.
Scientific Research Applications
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-5-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting an anti-cancer or anti-inflammatory effect . The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-N-PHENYL-PYRIMIDINE-5-CARBOXAMIDE: This compound lacks the trifluoromethyl group, which may result in lower binding affinity and selectivity.
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-N-[3-(METHYL)PHENYL]PYRIMIDINE-5-CARBOXAMIDE: The presence of a methyl group instead of a trifluoromethyl group may alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its chemical stability, binding affinity, and selectivity towards various biological targets .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O2/c1-11-14(17(29)26-13-6-4-5-12(9-13)20(21,22)23)10-24-18(25-11)28-19-27-15-7-2-3-8-16(15)30-19/h2-10H,1H3,(H,26,29)(H,24,25,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJVEPKEELYOJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.